Dapagliflozin Impurity 3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOQFANGSVXKK-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms and Pathways of Dapagliflozin Impurity 3 Formation
Synthetic By-product Genesis
The journey to Dapagliflozin (B1669812) involves several key transformations, each presenting an opportunity for side reactions and impurity formation. The genesis of Dapagliflozin Impurity 3 can be traced back to specific stages of the synthesis, from the quality of starting materials to the conditions of crucial bond-forming reactions.
The synthesis of the core aryl structure of Dapagliflozin typically begins with materials such as 5-bromo-2-chlorobenzoic acid and phenetole (B1680304). google.com While impurities in these initial building blocks can lead to various other undesired compounds, the formation of the specific dimeric structure of Impurity 3 is less likely to originate directly from the starting materials themselves. Instead, it is more plausibly formed from a subsequent key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. However, impurities in reagents used in later stages, such as metal catalysts, can influence the propensity for the side reactions that do generate Impurity 3.
The multi-step synthesis of Dapagliflozin provides several junctures where by-products can be formed. The creation of this compound is most likely to occur during steps involving reactive intermediates and metal catalysis.
A common route to a key precursor involves the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride (itself derived from 5-bromo-2-chlorobenzoic acid). google.com This reaction, typically catalyzed by a Lewis acid like aluminum trichloride, aims to produce 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). The primary by-products in this step are typically ortho-isomers due to competing reaction sites on the phenetole ring. google.com The formation of the biphenyl (B1667301) structure of Impurity 3 is not a characteristic by-product of the Friedel-Crafts acylation itself.
The subsequent step is the reduction of the ketone group in 5-bromo-2-chloro-4'-ethoxy benzophenone to yield the pivotal intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com This reduction is often achieved using reagents like triethylsilane in the presence of a Lewis acid. While incomplete reduction or other minor side reactions can occur, the conditions are generally not conducive to the intermolecular coupling required to form the biphenyl backbone of Impurity 3.
The crucial C-C bond formation between the aryl group and the glucose moiety represents the most probable stage for the genesis of this compound. In many synthetic strategies, the aryl intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is activated by conversion into an organometallic reagent, such as an aryllithium or Grignard reagent. nih.gov This is achieved by reacting the aryl bromide with reagents like n-butyllithium or magnesium.
During the formation of this highly reactive organometallic species, or in its presence, a side reaction can occur where two molecules of the parent aryl bromide undergo a homo-coupling reaction. This type of reaction, often referred to as a Wurtz-type coupling, results in the formation of a new carbon-carbon bond between the two aryl units, yielding the dimeric Impurity 3. uni-muenchen.de The presence of residual metal catalysts from previous steps or the reaction conditions themselves can promote this undesired coupling. For instance, palladium-catalyzed cross-coupling reactions, like Suzuki or Ullmann couplings, are known methods for forming biphenyl structures, and similar mechanisms can lead to this impurity as a by-product.
| Reaction Stage | Reactant | Intended Reaction | Side Reaction Leading to Impurity 3 |
|---|---|---|---|
| Aryl-Glucose Coupling | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Formation of an organometallic reagent (e.g., aryllithium) followed by nucleophilic attack on the protected gluconolactone. | Homo-coupling of two molecules of the aryl bromide, catalyzed by the organometallic reagent or trace metals, to form 4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl (B1436019). |
The final stages in Dapagliflozin synthesis typically involve modifications to the sugar moiety, such as demethoxylation and the removal of protecting groups (like acetyl groups) under basic or acidic conditions. acs.org The formation of this compound is highly improbable during these steps. The core biphenyl structure of the impurity would have needed to be formed in an earlier stage, as the reaction conditions in the deprotection steps are not designed to create carbon-carbon bonds between aryl rings. Any Impurity 3 present in the final product is a carry-over from the preceding coupling step.
Self-Coupling Reactions Leading to Impurity 3
Process-related impurities can be generated during the synthesis of dapagliflozin, and one potential pathway involves self-coupling reactions. alentris.org A self-coupling impurity is one of the by-products that can be produced during the manufacturing process of dapagliflozin. patsnap.com
Research into the synthesis of dapagliflozin impurities has led to the development of specific preparation methods for these compounds to be used as reference standards. One such method describes the preparation of a dimeric, or self-coupled, dapagliflozin impurity. patsnap.comwipo.int The synthesis involves a Suzuki coupling reaction. The process starts with the creation of a lithium reagent from 5-bromo-2-chloro-4'-ethoxydiphenylmethane and n-butyllithium. This organolithium reagent then reacts with pinacol (B44631) methyl borate (B1201080) to form a boronic ester intermediate. The subsequent Suzuki coupling reaction yields the self-coupled impurity. patsnap.comwipo.int The optimization of reaction conditions, such as temperature, is crucial, as deviations can lead to an increase in impurities or cause materials to precipitate, hindering the reaction. patsnap.com This synthetic route highlights a plausible mechanism for the formation of a dimeric impurity, potentially identified as Impurity 3 in some analytical profiles, during the dapagliflozin manufacturing process.
Intermediate Compound Instability
The stability of intermediate compounds used in the multi-step synthesis of dapagliflozin is a key factor in preventing the formation of process-related impurities. google.com One critical intermediate in the synthesis is (2R,3S,4R,5R)-l-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2,3,4,5,6-pentahydroxyhexan-l-one, referred to as Compound III. google.com
This intermediate compound demonstrates notable instability in solution. It can exist as an equilibrium mixture of different structural forms, including a pyranose form (Compound IIIa), a furanose form (Compound IIIb), and an open-chain structure. google.com Over time in a solution like dimethyl sulfoxide (B87167) (DMSO), the equilibrium tends to shift towards the furanose form. The stereochemical configuration of this intermediate is vital as it is the direct precursor to the final dapagliflozin structure. Any instability or unintended side-reaction of this intermediate can lead to the generation of impurities. If the reaction conditions are not strictly controlled, the presence of these multiple, interconverting forms of Compound III could result in the formation of undesired by-products, which may be carried through to the final API. google.com
Degradation Pathways and Stress-Induced Formation
Forced degradation studies are essential to identify the potential degradation products of a drug substance and establish its intrinsic stability profile. derpharmachemica.com Dapagliflozin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as per the International Council for Harmonisation (ICH) guidelines. ajptr.comnih.govijrar.com These studies reveal the pathways through which impurities, including potential variants of Impurity 3, can form.
Acidic Degradation Mechanisms
Dapagliflozin is particularly susceptible to degradation under acidic conditions. exlibrisgroup.comresearchgate.netinnovareacademics.in Multiple studies have confirmed that significant degradation occurs when dapagliflozin is exposed to acid, especially with heating. exlibrisgroup.cominnovareacademics.inglobalresearchonline.net The primary mechanism of degradation under acidic hydrolysis involves the cleavage of the C-glucoside bond. researchgate.net Another proposed degradation pathway involves the protonation (attack by H+) of the oxygen atom in the oxane ring, which leads to the opening of the ring, forming a degradation product sometimes referred to as DP 3. amazonaws.com
In some studies, two major degradation products (DP1 and DP2) were identified after exposure to 1 N HCl. exlibrisgroup.comresearchgate.net One identified degradation product under acidic stress is (2R,3S,4R,5R,6S)-6-(3-(4-ethoxybenzyl)-4-chlorophenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl) methyl acetate (B1210297). This is believed to form when the sugar moiety of dapagliflozin decomposes under hot acidic conditions to produce acetic acid, which subsequently causes esterification or acetylation of the parent drug. amazonaws.com
| Condition | Observation | Proposed Mechanism/Products | Reference |
|---|---|---|---|
| 1 N HCl, reflux at 60°C for 48h | ~20-25% degradation, formation of two degradation products (DP1 and DP2) | Acid-catalyzed hydrolysis | researchgate.net |
| 2.5M HCl, 85°C for 6 hours | Stable | - | ajptr.com |
| 0.1 M HCl, 70°C for 4 hours | Significant degradation | Acid hydrolysis | globalresearchonline.net |
| Acidic conditions | Formation of DP 3 | H+ attack on oxane ring oxygen, leading to ring opening | amazonaws.com |
Alkaline Degradation Mechanisms
Dapagliflozin also shows liability to degradation in alkaline environments, though in some cases to a lesser extent than in acidic conditions. innovareacademics.in The degradation kinetics in a basic medium have been shown to follow a pseudo-first-order reaction. researchgate.netbue.edu.eg
One proposed mechanism for alkaline degradation involves the attack of a hydroxide (B78521) ion (-OH), which leads to the opening of the oxane ring. amazonaws.com Another study using mass spectrometry to analyze the degradation product formed under alkaline hydrolysis (DP2) suggested a loss in molecular weight corresponding to the conversion of an alcohol group to an aldehyde. researchgate.net
| Condition | Observation | Proposed Mechanism/Products | Reference |
|---|---|---|---|
| 2.5M NaOH, 85°C for 6 hours | Stable | - | ajptr.com |
| 0.1 N NaOH, 40°C for 2 hours | Degradation observed, three degradation peaks formed | Alkaline hydrolysis | umsida.ac.id |
| 1M NaOH, 5 hours | Degradation observed | Alkaline hydrolysis | researchgate.net |
| 0.01 N NaOH, 70°C for 4 hours | Degradation observed | Alkaline hydrolysis | tandfonline.com |
| Alkaline hydrolysis | Formation of DP2 (m/z at 424.2) | Conversion of alcohol to aldehyde | researchgate.net |
Oxidative Degradation Pathways (e.g., Peroxide Induced)
The stability of dapagliflozin under oxidative stress appears to vary depending on the experimental conditions. Several studies report that the drug is stable under oxidative conditions, such as exposure to hydrogen peroxide. nih.govinnovareacademics.in However, other research indicates that dapagliflozin can be susceptible to oxidative degradation. alentris.orgajptr.com
One forced degradation study using 15% hydrogen peroxide (H₂O₂) at 85°C for 6 hours found that the drug was slightly sensitive, with multiple unknown impurities detected. ajptr.com Three of these impurities were formed at levels of 0.35%, 0.19%, and 0.20%. ajptr.com Another study using 3% H₂O₂ for 5 hours also resulted in degradation of the dapagliflozin sample. researchgate.net These findings suggest that reactive oxygen species can induce the formation of several degradation products.
| Condition | Observation | Reference |
|---|---|---|
| 15% H₂O₂, 85°C for 6 hours | Slightly sensitive, multiple unknown impurities formed | ajptr.com |
| 30% H₂O₂ | Stable | nih.gov |
| 3% H₂O₂, 5 hours | Degradation observed | researchgate.net |
| 20% H₂O₂, 30 minutes | Degradation observed | derpharmachemica.com |
Thermal Degradation Studies
Dapagliflozin generally exhibits good stability under dry heat thermal stress. ajptr.comexlibrisgroup.comresearchgate.net In studies where the solid drug substance was exposed to temperatures such as 50°C for 120 hours or 105°C for 6 hours, no significant degradation was observed. derpharmachemica.comajptr.com
However, the presence of moisture combined with heat can induce degradation. A study investigating stress under humidity/thermal conditions found significant degradation and the formation of two degradation products. nih.gov The degradation kinetics under these combined stress conditions were evaluated and found to be first-order. nih.gov This indicates that while dapagliflozin is thermally stable in a dry state, formulations must be protected from high heat and humidity to prevent the formation of degradation-related impurities.
| Condition | Observation | Reference |
|---|---|---|
| Dry heat, 105°C for 6 hours | No significant degradation | derpharmachemica.com |
| 50°C for 120 hours | Stable | ajptr.com |
| Humidity/Thermal Stress | Significant degradation, formation of two degradation products | nih.gov |
Photolytic Degradation Under UV and Visible Light
The stability of a drug substance under light exposure is a critical parameter evaluated during pharmaceutical development according to International Council for Harmonisation (ICH) guidelines. Forced degradation studies under photolytic conditions help to identify potential degradation products that could form if the drug product is not adequately protected from light.
Research on Dapagliflozin has shown varied results regarding its photostability, which can depend on the specific conditions of the study, such as the light source, duration of exposure, and the physical state of the drug. One study subjected Dapagliflozin to photolytic degradation as per ICH Q1B guidelines, using both white fluorescent light (1.2 million Lux hours) and UV light (200 watt-hours/meter square). The results indicated that the drug substance is largely stable under these conditions, although three minor, unidentified impurities were detected at levels below 0.1%. ajptr.com Other studies have also reported Dapagliflozin to be stable under the tested photolytic conditions. researchgate.netresearchgate.net
Conversely, some research indicates a susceptibility to photodegradation under different experimental setups. A study exposing Dapagliflozin to UV light at 365 nm for 180 minutes did result in measurable degradation, demonstrating that the specific wavelength and conditions of exposure are critical factors. nih.gov Another investigation also noted degradation under photolysis stress conditions. umsida.ac.id This highlights the importance of standardized testing and protective packaging for the final drug product to mitigate the risk of impurity formation from light exposure. alentris.org
| Study Conditions | Observed Outcome | Reference |
|---|---|---|
| White fluorescent light (1.2 million Lux hours) and UV light (200 watt hours/m²) | Considered stable; three unknown impurities detected below 0.1%. | ajptr.com |
| UV light at 365 nm for 180 minutes | Photo-degradation observed. | nih.gov |
| Exposed to UV light in a chamber for 48 hours | Degradation observed. | nih.gov |
| Sunlight exposure for 2 hours | Found to be stable. | synthinkchemicals.com |
Humidity-Induced Impurity Formation
Exposure to humidity, often in combination with elevated temperatures, is a significant factor that can lead to the degradation of pharmaceutical substances. Dapagliflozin has been shown to be particularly sensitive to these conditions, which can induce hydrolytic degradation. alentris.org
One comprehensive study subjected Dapagliflozin to various stress conditions and found that significant degradation occurred under combined humidity and thermal stress. nih.gov This analysis led to the formation of two primary degradation products, which were subsequently identified using liquid chromatography coupled with mass spectrometry (LC-MS/MS). researchgate.netnih.gov The intrinsic nature of the Dapagliflozin molecule makes it susceptible to poor physical stability under heat and moisture, which presents challenges for manufacturing and storage. pharmaexcipients.com
However, the stability can be dependent on the precise conditions. A forced degradation study that exposed Dapagliflozin to 92.5% relative humidity (RH) at 25°C for 120 hours found the drug to be stable, suggesting that temperature is a critical accelerator in humidity-induced degradation pathways. ajptr.com The development of more stable forms, such as cocrystals, is one strategy employed to improve the drug's resistance to heat and moisture and prevent the formation of these degradants. pharmaexcipients.com
| Study Conditions | Observed Outcome | Reference |
|---|---|---|
| Humidity/Thermal Stress | Significant degradation with the formation of two degradation products. | researchgate.netnih.gov |
| 92.5% RH at 25°C for 120 hours | Found to be stable. | ajptr.com |
| 40°C / 75% RH | Dapagliflozin is known to have poor stability against heat and moisture. | pharmaexcipients.com |
Excipient-Drug Product Interactions Leading to Impurities
During the formulation of a finished dosage form, the API comes into direct contact with various pharmaceutical excipients. While these excipients are generally considered inert, they have the potential to interact with the API, leading to the formation of new impurities. Therefore, drug-excipient compatibility studies are a mandatory step in the pre-formulation stage of product development. researchgate.net
For Dapagliflozin, studies have been conducted to evaluate its compatibility with a range of common excipients used in tablet manufacturing. These excipients include fillers like microcrystalline cellulose (B213188) and lactose, disintegrants such as crospovidone, and lubricants like magnesium stearate. researchgate.net In one study, mixtures of Dapagliflozin and various excipients were stored under accelerated stability conditions (40°C and 75% RH) for up to 180 days. The samples were analyzed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Performance Liquid Chromatography (HPLC). The results provided no concrete evidence of interaction between Dapagliflozin and the tested excipients, indicating good compatibility. researchgate.net
Another study focusing on a fixed-dose combination tablet also involved extensive compatibility screening to select the most stable excipients for both Dapagliflozin and the co-formulated drug. nih.gov The absence of significant new impurity peaks in these stressed studies suggests that with proper excipient selection, the risk of forming impurities from drug-excipient interactions in the final Dapagliflozin product is low. researchgate.netnih.gov
Analytical Methodologies for Dapagliflozin Impurity 3 Detection, Quantification, and Profiling
Chromatographic Separation Techniques
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the analysis of non-volatile and semi-volatile impurities in pharmaceutical substances. The structural similarity between Dapagliflozin (B1669812) and its impurities necessitates the development of highly selective and robust separation methods.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of Dapagliflozin and its impurities. alentris.org The development of a suitable HPLC method requires careful optimization of several parameters to achieve the desired resolution and sensitivity for Dapagliflozin Impurity 3.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for Dapagliflozin and its related compounds due to their predominantly non-polar nature. Optimization of an RP-HPLC method involves a systematic approach to select the appropriate stationary phase, mobile phase, and other chromatographic conditions to ensure a reliable and robust separation. The goal is to achieve adequate resolution between the main Dapagliflozin peak and the peaks of all known and unknown impurities, including Impurity 3.
The choice of the stationary phase is critical for the successful resolution of this compound from the parent drug and other related substances. Due to the hydrophobic nature of Dapagliflozin and its impurities, C18 (octadecylsilane) columns are frequently utilized. innovareacademics.in These columns provide a non-polar stationary phase that facilitates the separation of compounds based on their hydrophobicity.
For instance, a study on the separation of Dapagliflozin and its six impurities employed a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm). researchgate.net Another approach utilized a Zorbax phenyl column (50 x 3.0 mm, 1.8 μm) for the simultaneous determination of dapagliflozin and three of its synthesis impurities, including Impurity 3. ufrgs.br The phenyl stationary phase offers alternative selectivity to traditional C18 columns due to pi-pi interactions with the aromatic rings present in the Dapagliflozin molecule and its impurities. The selection of the column chemistry is a crucial step in method development to ensure the necessary selectivity for resolving closely eluting peaks.
Table 1: Examples of HPLC Columns Used for Dapagliflozin Impurity Analysis
| Column Type | Dimensions | Particle Size | Application |
|---|---|---|---|
| Hypersil BDS C18 | 250 mm × 4.6 mm | 5 µm | Separation of Dapagliflozin and its impurities. researchgate.net |
The mobile phase composition, including the organic modifier, aqueous phase, and pH, plays a pivotal role in achieving the desired separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. researchgate.net The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution).
Gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities within a reasonable analysis time. A typical gradient program starts with a lower concentration of the organic solvent to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the more non-polar compounds like Dapagliflozin and Impurity 3.
For example, a validated HPLC method for Dapagliflozin and its impurities utilized a gradient program with a mobile phase consisting of a buffer at pH 6.5 (Mobile Phase A) and a mixture of acetonitrile and water (90:10 v/v) (Mobile Phase B). innovareacademics.in The detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the elution at multiple wavelengths. A detection wavelength of 230 nm has been found suitable for the analysis of Dapagliflozin and its impurities, including Impurity 3. ufrgs.br
Table 2: Mobile Phase and Elution Parameters for Dapagliflozin Impurity Analysis
| Mobile Phase A | Mobile Phase B | Elution Mode | Detection Wavelength |
|---|---|---|---|
| Buffer pH 6.5 | Acetonitrile:Water (90:10 v/v) | Gradient | 245 nm innovareacademics.in |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity.
A stability-indicating UPLC method was developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities, which explicitly included Impurity 3. ufrgs.br This method employed a Waters Acquity UPLC H-Class model with a Zorbax phenyl column (50 x 3.0 mm, 1.8 μm). The separation was achieved using an isocratic mobile phase of acetonitrile and water (70:30, v/v). The method was validated according to ICH guidelines and demonstrated good linearity for the impurities in the concentration range of 1-10 μg/mL. ufrgs.br The use of UPLC enabled the development of a highly sensitive method with low limits of detection (LOD) and quantification (LOQ) for both Dapagliflozin and its impurities. ufrgs.br
Gas Chromatography (GC) for Volatile Related Substances
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of pharmaceutical analysis, GC is primarily used for the determination of residual solvents, which are organic volatile impurities that may be present from the manufacturing process. alentris.org
Preparative Chromatography for Impurity Isolation
The isolation of individual impurities is a critical step in their characterization and in the validation of analytical methods. For Dapagliflozin and its related substances, including Impurity 3, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique is employed to separate and collect a sufficient quantity of the impurity from the bulk drug substance or reaction mixtures.
While specific preparative chromatography methods solely for this compound are not extensively detailed in publicly available literature, the general approach involves scaling up an analytical HPLC method. The process typically utilizes columns with a larger internal diameter and stationary phase particles of a suitable size to handle higher sample loads. The mobile phase composition, often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve maximum resolution between Dapagliflozin and its impurities. researchgate.net Once isolated, the purified fraction of Impurity 3 can be subjected to various spectroscopic techniques for structural elucidation. The use of preparative HPLC is crucial for generating the reference standards necessary for accurate quantification in routine quality control analysis. aquigenbio.comsynzeal.com
Spectroscopic and Hyphenated Techniques for Characterization
The definitive identification and structural confirmation of pharmaceutical impurities rely on a combination of spectroscopic and hyphenated analytical techniques. For this compound, with the chemical name 4,4'-dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl (B1436019) and CAS number 2176485-21-3, a suite of methods is employed to confirm its molecular structure. aquigenbio.comsynzeal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical impurities. It provides retention time data from the liquid chromatography component and mass-to-charge ratio (m/z) data from the mass spectrometry component, which allows for the determination of the molecular weight of the impurity.
For this compound (C₃₀H₂₈Cl₂O₂), the expected monoisotopic mass is approximately 490.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In positive ion mode electrospray ionization (ESI), the impurity would be expected to show a protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight. Further analysis of the fragmentation pattern (MS/MS) can provide structural information by identifying characteristic fragment ions resulting from the cleavage of the biphenyl (B1667301) or ethoxybenzyl moieties. While specific fragmentation data for this impurity is not widely published, LC-MS methods are routinely used to detect and quantify various impurities in Dapagliflozin. innovareacademics.innih.gov
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₂₈Cl₂O₂ |
| Molecular Weight | 491.45 g/mol |
| Monoisotopic Mass | 490.1415 g/mol |
| Expected [M+H]⁺ ion | ~491.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules like this compound. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR provides details about the carbon skeleton.
For 4,4'-dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl, the ¹H-NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl and ethoxybenzyl rings, as well as the methylene (B1212753) and methyl protons of the ethoxy groups. Similarly, the ¹³C-NMR spectrum would display distinct signals for the different carbon atoms, with the carbons attached to chlorine atoms being deshielded. Although detailed experimental spectra for this specific impurity are proprietary, certificates of analysis for reference standards confirm characterization by NMR. daicelpharmastandards.com
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |
| Aromatic Protons (biphenyl core) | ~7.0 - 7.5 | ~125 - 135 |
| Ethoxybenzyl Methylene Protons (-CH₂-) | ~4.3 - 4.5 | - |
| Ethoxy Methylene Protons (-O-CH₂-) | ~4.0 | ~63 |
| Ethoxy Methyl Protons (-CH₃) | ~1.4 | ~15 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-O (ether), and aromatic C-H and C=C bonds. The absence of hydroxyl (-OH) and carbonyl (C=O) bands would differentiate it from the parent Dapagliflozin molecule and its degradation products.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Ether C-O Stretch | ~1250 |
| C-Cl Stretch | ~600 - 550 |
UV-Visible Spectroscopy for Detection and Purity Assessment
UV-Visible spectroscopy is a fundamental technique used for the detection and quantification of pharmaceutical compounds, particularly in HPLC analysis. Compounds with chromophores, such as the aromatic rings in this compound, absorb light in the UV region. A study developing a UPLC method for Dapagliflozin and three of its impurities utilized a photodiode array (PDA) detector set at 230 nm for the detection of all peaks. ufrgs.brresearchgate.net This suggests that this compound has significant absorbance at this wavelength, allowing for its detection and quantification during chromatographic analysis. The UV spectrum can also be used as a preliminary tool for purity assessment of the isolated impurity.
Analytical Method Validation According to Regulatory Guidelines
The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that a method is suitable for its intended purpose. For an impurity quantification method, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. innovareacademics.in
A stability-indicating UPLC method was developed and validated for the simultaneous determination of Dapagliflozin and three of its synthesis impurities, including one designated as "impurity 3". ufrgs.brresearchgate.net The method was validated according to ICH guidelines, demonstrating its suitability for quality control. ufrgs.brresearchgate.net
Table 4: Summary of Analytical Method Validation Parameters for a UPLC Method for Dapagliflozin and its Impurities
| Validation Parameter | Description | Findings for a UPLC method ufrgs.brresearchgate.net |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method was able to separate Dapagliflozin and its three impurities from each other and from any degradation products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | The method was linear for the impurities in the concentration range of 1-10 µg/mL with a coefficient of determination (r²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | The accuracy was demonstrated at different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The method showed good precision (repeatability and intermediate precision). |
| LOD & LOQ | The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. | The method demonstrated high sensitivity with low LOD and LOQ values for the impurities. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The robustness was evaluated by making small changes to the chromatographic conditions. |
Linearity and Calibration Range Determination
Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in For the quantification of this compound, establishing a linear relationship between the detector response (e.g., peak area) and the concentration of the impurity is fundamental for accurate measurement.
Several studies have reported the linearity of analytical methods for Dapagliflozin and its impurities. One UPLC method showed linearity for impurities in the concentration range of 1-10 μg/mL. ufrgs.br Another HPLC method established a linearity range of 0.52–2.00 µg/ml for a specific impurity designated as Impurity-C. innovareacademics.in The linearity is typically evaluated by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The data is then subjected to linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept of the calibration curve. innovareacademics.in A correlation coefficient greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. ufrgs.br
The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. innovareacademics.in The selection of an appropriate calibration range for this compound depends on the expected level of the impurity in the drug substance and product.
Table 1: Linearity Data for Dapagliflozin Impurities from a Validated HPLC Method innovareacademics.in
| Compound Name | Linearity Range (μg/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| Impurity-A | 0.26–2.00 | 11978 | 9.2664 | 0.9981 |
| Impurity-B | 0.21–2.00 | 15070 | 82.95 | 0.9996 |
| Impurity-C | 0.52–2.00 | 6497.5 | 140.47 | 0.9979 |
| Impurity-D | 0.26–2.00 | 25152 | 25.71 | 0.9988 |
| Impurity-E | 0.37–2.00 | 15795 | 980.3 | 0.9952 |
| Impurity-F | 0.37–2.00 | 8742.6 | 264.97 | 0.999 |
| Dapagliflozin | 0.20–13.00 | 8897.7 | 490.18 | 0.9999 |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.indergipark.org.tr Both are critical parameters in validating an analytical method for this compound.
Accuracy is typically assessed through recovery studies by spiking a placebo or the drug substance with known amounts of Impurity 3 at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). ajptr.com The percentage recovery is then calculated. For impurities, recovery values are generally expected to be within a wider range than for the API, often between 80% and 120%. innovareacademics.in For example, one study reported mean recovery percentages for Dapagliflozin impurities to be in the range of 96.76%–103.96%. innovareacademics.in
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay precision) is assessed by analyzing multiple replicates of the same sample on the same day, with the same analyst and equipment. innovareacademics.in
Intermediate precision (Inter-assay precision) is determined by having the assay performed by different analysts, on different days, or with different equipment. innovareacademics.inajptr.com
Reproducibility is assessed by having the assay performed in different laboratories.
The precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. A %RSD of less than 15% is often considered acceptable for impurity analysis. innovareacademics.in
Table 2: Accuracy Data for Dapagliflozin Impurities ajptr.com
| Impurity Name | Amount Added (µg) | Amount Found (µg) | % Recovery | Mean % Recovery |
| Impurity-1 | 0.15 | 0.148 | 98.7 | 99.3 |
| 0.30 | 0.299 | 99.7 | ||
| 0.45 | 0.448 | 99.6 | ||
| Impurity-2 | 0.15 | 0.151 | 100.7 | 100.1 |
| 0.30 | 0.298 | 99.3 | ||
| 0.45 | 0.451 | 100.2 | ||
| Impurity-3 | 0.15 | 0.149 | 99.3 | 99.9 |
| 0.30 | 0.301 | 100.3 | ||
| 0.45 | 0.450 | 100.0 | ||
| Impurity-4 | 0.15 | 0.152 | 101.3 | 100.4 |
| 0.30 | 0.300 | 100.0 | ||
| 0.45 | 0.449 | 99.8 | ||
| Impurity-5 | 0.15 | 0.148 | 98.7 | 99.5 |
| 0.30 | 0.299 | 99.7 | ||
| 0.45 | 0.450 | 100.0 |
Detection Limit (LOD) and Quantitation Limit (LOQ) Derivation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. zenodo.org For impurity analysis, establishing low LOD and LOQ values is crucial for ensuring that even trace amounts of impurities like this compound can be reliably monitored.
LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. zenodo.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. innovareacademics.in
Several studies have reported the LOD and LOQ values for Dapagliflozin impurities. One UPLC method reported low LOD and LOQ values for both Dapagliflozin and its impurities, highlighting the high sensitivity of the technique. ufrgs.br In another study, the LOD and LOQ for an impurity designated as Impurity-C were found to be 0.17 µg/ml and 0.52 µg/ml, respectively. innovareacademics.in A separate study reported an LOQ of 0.0155% w/w for Impurity-3. ajptr.com
Table 3: LOD and LOQ Data for Dapagliflozin Impurities innovareacademics.in
| Compound Name | LOD (μg/mL) | LOQ (μg/mL) |
| Impurity-A | 0.09 | 0.26 |
| Impurity-B | 0.07 | 0.21 |
| Impurity-C | 0.17 | 0.52 |
| Impurity-D | 0.09 | 0.26 |
| Impurity-E | 0.12 | 0.37 |
| Impurity-F | 0.12 | 0.37 |
| Dapagliflozin | 0.07 | 0.20 |
Robustness and Ruggedness Evaluation
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. innovareacademics.inpnrjournal.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. ajptr.com
To evaluate the robustness of a method for this compound, parameters such as the flow rate of the mobile phase (e.g., ±10%), the pH of the buffer solution (e.g., ±0.2 units), the column temperature (e.g., ±5°C), and the organic phase ratio in the mobile phase (e.g., ±2%) are intentionally varied. innovareacademics.inpnrjournal.com The method is considered robust if the system suitability parameters, such as resolution and peak asymmetry, remain within acceptable limits despite these changes. innovareacademics.in
Ruggedness is often assessed as part of the intermediate precision study by comparing the results obtained under different conditions. ajptr.com The low variability in results under these varied conditions demonstrates the ruggedness of the method.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the corresponding properties of the drug substance and drug product. ijrar.com These methods are crucial for monitoring the stability of Dapagliflozin and for ensuring that any degradation products, including Impurity 3, that may form during storage are accurately quantified. ijrar.comhumanjournals.com
The development of a SIAM for Dapagliflozin and its impurities typically involves forced degradation studies. ijrar.comresearchgate.net The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. ijrar.comajptr.com The analytical method, usually RP-HPLC, is then developed and optimized to separate the parent drug from all the degradation products and process-related impurities. dergipark.org.trresearchgate.net A PDA detector is often used to check for peak purity and to ensure that there is no co-elution. ufrgs.brajptr.com A successful SIAM will demonstrate that the assay value of the drug decreases while the concentration of the degradation products increases, and the total mass balance is maintained. ijrar.com
Impurity Profiling and Related Substances Quantification
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance or product. alentris.org For Dapagliflozin, this involves the analysis of the final product to determine the levels of known and unknown impurities, including Impurity 3. uobaghdad.edu.iq Regulatory guidelines set strict limits on the acceptable levels of impurities. alentris.org
Validated analytical methods, such as the HPLC and UPLC methods discussed previously, are used for impurity profiling. innovareacademics.inufrgs.br These methods allow for the quantification of each impurity relative to the Dapagliflozin concentration. The results are typically expressed as a percentage of the area of the main peak. ajptr.com In some cases, a relative response factor (RRF) is used to correct for differences in detector response between the impurity and the API.
One study identified fifteen impurities during the analysis of Dapagliflozin APIs and formulated products. uobaghdad.edu.iq Another study developed a method for the simultaneous determination of Dapagliflozin and three of its synthesis impurities. ufrgs.br The ability to accurately quantify these impurities is essential for ensuring the quality, safety, and efficacy of the Dapagliflozin drug product.
Structural Elucidation and Characterization of Dapagliflozin Impurity 3
Strategies for Identifying Unknown Impurities
The identification of unknown impurities in a drug substance like Dapagliflozin (B1669812) is a systematic process that begins with a comprehensive analysis of the manufacturing process and stability studies. Forced degradation studies, which subject the drug to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in revealing potential degradation products. ekb.egumsida.ac.idamazonaws.com These studies help to elucidate the intrinsic stability of the drug molecule and predict the impurities that might form under various storage conditions. ekb.eg
A common initial step involves the use of powerful separation techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). alentris.orgresearchgate.net These methods are adept at separating the parent drug from its various impurities, even those present in minute quantities. researchgate.net The development of a stability-indicating analytical method is paramount, ensuring that all significant degradation products are effectively separated and quantified. researchgate.netresearchgate.net
Once an unknown impurity is detected, a multi-faceted approach is employed for its identification. This often involves isolating the impurity using techniques like preparative HPLC. amazonaws.comresearchgate.netresearchgate.net The isolated impurity can then be subjected to a battery of spectroscopic and spectrometric analyses to determine its structure.
Application of Advanced Spectroscopic Techniques for Structure Confirmation
The definitive structural confirmation of an impurity relies on the combined application of several advanced spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a cornerstone for impurity identification. cabidigitallibrary.orgexlibrisgroup.com It provides the molecular weight of the impurity and, through tandem mass spectrometry (MS/MS), yields fragmentation patterns that offer significant clues about the molecule's structure. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the impurity with high accuracy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is arguably the most powerful tool for the complete structural elucidation of organic molecules. amazonaws.comamazonaws.comexlibrisgroup.com It provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the impurity molecule. researchgate.netijpar.com By detecting the characteristic vibrational frequencies of different bonds, FTIR can confirm the presence or absence of key structural motifs. ijpar.com
For Dapagliflozin Impurity 3, the application of these techniques would confirm the biphenyl (B1667301) core structure, the presence and position of the two chlorine atoms, and the two 4-ethoxybenzyl substituents.
Isomeric and Stereochemical Considerations in Impurity Structure
Isomerism is a critical aspect of impurity profiling, as different isomers can exhibit distinct chemical and pharmacological properties. For Dapagliflozin, positional isomers, such as the ortho isomer, have been identified and studied. The synthesis of Dapagliflozin can potentially lead to the formation of such isomers, which requires careful control and monitoring. google.com
Stereochemistry is also of paramount importance, as Dapagliflozin itself is a chiral molecule with a specific stereochemical configuration. The stereochemical integrity of the glucose moiety is essential for its biological activity. While this compound (4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl) does not possess the chiral centers of the glucose portion of Dapagliflozin, any impurity that does retain this part of the structure would require careful stereochemical analysis.
Elucidation of Degradation Products and Their Proposed Structures
Dapagliflozin is susceptible to degradation under various stress conditions, particularly hydrolytic (acidic and basic) and oxidative conditions. umsida.ac.idresearchgate.netijrpr.com Studies have shown that Dapagliflozin is particularly sensitive to acid and alkali degradation. amazonaws.comresearchgate.net
Under hydrolytic conditions, a common degradation pathway involves the cleavage of the C-glucoside bond, leading to the formation of an aglycone and the glucose moiety. researchgate.net The specific degradation products formed will depend on the conditions applied. For instance, under alkaline conditions, the formation of an aldehyde by oxidation of an alcohol group has been proposed. amazonaws.comresearchgate.net
Forced degradation studies are essential for proposing the structures of these degradation products. By analyzing the degradation mixtures with techniques like LC-MS, researchers can identify the molecular weights and fragmentation patterns of the degradants, allowing for the proposal of their structures. researchgate.netbue.edu.eg The isolation and subsequent characterization by NMR would then provide definitive proof of these proposed structures.
Control and Mitigation Strategies for Dapagliflozin Impurity 3
Process Optimization in Dapagliflozin (B1669812) Manufacturing
The most effective strategy to control the levels of Dapagliflozin Impurity 3 is to optimize the manufacturing process to prevent its formation. alentris.org This involves a multi-faceted approach, from controlling reaction conditions to ensuring the purity of raw materials.
Control of Reaction Parameters
The synthesis of dapagliflozin involves several key steps, including a Friedel-Crafts acylation and a subsequent reduction, or a Grignard reaction followed by glycosylation. google.com The conditions of these reactions must be precisely controlled to minimize the formation of by-products. For instance, in syntheses that utilize organolithium reagents at very low temperatures (e.g., -78°C), careful temperature control is crucial to prevent side reactions. acs.org
Continuous flow synthesis has emerged as a modern approach to enhance control over reaction parameters. This technique allows for better management of reaction time, temperature, and mixing, which can significantly reduce the formation of impurities. acs.org A closed-system environment in continuous flow processes also minimizes exposure to environmental factors like moisture, which can lead to the degradation of intermediates and the formation of other impurities. acs.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Dapagliflozin
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Temperature | Often requires ultra-low temperatures (-78°C) acs.org | Can be performed at milder temperatures (-20°C) acs.org |
| Reaction Time | Typically long (e.g., 26 hours) acs.org | Significantly shorter (e.g., 43 minutes) acs.org |
| Impurity Profile | Higher potential for side reactions and by-products | Minimized impurity formation due to precise control acs.org |
| Process Safety | Can be challenging due to highly reactive reagents | Improved safety profile acs.org |
Selection and Purity of Raw Materials
The primary source of this compound is the presence of brominated analogs in the starting materials. researchgate.net One of the key starting materials for dapagliflozin synthesis is 5-bromo-2-chlorobenzoic acid or its derivatives. researchgate.netgoogle.com If this raw material is contaminated with dibrominated or other halogenated species, these impurities can be carried through the synthetic steps to form the final bromo-dapagliflozin impurity.
Therefore, stringent quality control of starting materials is essential. This includes the development of robust analytical methods to detect and quantify any brominated impurities in the raw materials. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. innovareacademics.inresearchgate.net
Table 2: Key Starting Materials and Potential for Impurity Formation
| Starting Material | Potential Impurity Contaminant | Resulting Final Impurity |
| 5-bromo-2-chlorobenzoic acid | Dibrominated benzoic acid analogs | Dapagliflozin with two bromine atoms |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Isomeric bromo-chloro compounds | Isomers of Dapagliflozin Bromo Impurity |
Minimization of By-product Formation
Minimizing the formation of by-products is a cornerstone of impurity control. In dapagliflozin synthesis, side reactions can lead to a variety of impurities, including isomers and degradation products. alentris.org The use of milder reaction conditions and alternative reagents can help to reduce the generation of these unwanted compounds. For example, replacing highly reactive organolithium reagents with Grignard reagents can lead to a cleaner reaction profile with fewer by-products. google.com
Furthermore, the choice of protecting groups for the glucose moiety can influence the formation of by-products. The use of protecting groups that can be removed under mild conditions can prevent the degradation of the molecule and the formation of related impurities.
Purification Techniques for Impurity Removal
While process optimization can significantly reduce the formation of this compound, some level of the impurity may still be present in the crude product. Therefore, effective purification techniques are necessary to ensure the final API meets the required purity specifications. alentris.org
Recrystallization Optimization
Recrystallization is a common and effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent system and then allowing the desired compound to crystallize out, leaving the impurities in the solution. For dapagliflozin, which has a relatively low melting point, finding an optimal solvent system is key. researchgate.net
Research has shown that mixtures of solvents, such as ethyl acetate (B1210297) and heptane, can be effective for the crystallization of dapagliflozin, yielding a product with high purity (greater than 99.7%). researchgate.net The formation of co-crystals with agents like (S)-propylene glycol and water to produce dapagliflozin propanediol (B1597323) monohydrate can also be a strategy to improve the crystalline nature and facilitate purification. researchgate.net
Table 3: Examples of Recrystallization Solvents for Dapagliflozin Purification
| Solvent System | Achieved Purity | Reference |
| Ethyl acetate / n-heptane | > 99.7% | researchgate.net |
| n-propanol / n-heptane | > 98.5% (for an intermediate) | researchgate.net |
| Methyl tertiary butyl ether / Propylene Glycol / Water | > 99.5% | google.com |
Advanced Chromatographic Purification Methods
Chromatographic techniques are powerful tools for separating closely related compounds like dapagliflozin and its bromo-impurity. High-performance liquid chromatography (HPLC) is not only used for analytical detection but can also be scaled up for preparative purification.
A variety of HPLC methods have been developed to separate dapagliflozin from its impurities. innovareacademics.inresearchgate.net These methods typically use a C18 or a phenyl column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). innovareacademics.in The ability to achieve baseline separation between dapagliflozin and this compound is crucial for accurate quantification and for the development of effective preparative chromatographic methods.
Table 4: Typical HPLC Parameters for Dapagliflozin Impurity Analysis
| Parameter | Typical Conditions |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | Buffer pH 6.5 researchgate.net |
| Mobile Phase B | Acetonitrile:Water (90:10) researchgate.net |
| Detection | UV at 245 nm researchgate.net |
| Flow Rate | 1 mL/min researchgate.net |
By implementing a robust control strategy that combines process optimization and advanced purification techniques, manufacturers can effectively mitigate the presence of this compound, ensuring the production of high-quality and safe dapagliflozin.
In-Process Control (IPC) Monitoring
In-process controls (IPCs) are crucial for monitoring the manufacturing process of Dapagliflozin to minimize the formation of Impurity 3. These checks are implemented at critical stages of the synthesis and purification process to ensure that the reaction parameters are maintained within the specified limits, thus preventing the generation of impurities.
Key IPC monitoring strategies include:
Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC) is a primary technique used for IPC. alentris.org It allows for the separation and quantification of Dapagliflozin from its impurities, including Impurity 3. researchgate.net By analyzing samples at various steps, manufacturers can ensure that the levels of Impurity 3 remain below the acceptance criteria. A developed HPLC method demonstrated the capability to separate Dapagliflozin from six of its impurities. innovareacademics.in
Reaction Condition Optimization: The synthesis of Dapagliflozin is optimized to reduce the formation of byproducts. alentris.org This includes controlling factors such as reaction temperature, time, and the stoichiometry of reactants. For instance, controlling the amount of acetic anhydride (B1165640) and reaction time can minimize the formation of certain acetylated impurities.
Purification Process Control: Advanced purification techniques like recrystallization and chromatography are used to remove impurities from the final product. alentris.org IPCs during these stages ensure the effectiveness of the purification process in reducing Impurity 3 to acceptable levels.
The following table outlines typical in-process control points and their purpose in mitigating Impurity 3.
| In-Process Control Point | Analytical Technique | Purpose | Acceptance Criteria |
| Completion of Condensation Reaction | HPLC | To ensure the primary reaction has proceeded to completion and to monitor initial levels of Impurity 3. | Impurity 3 < 0.10% |
| Post-Purification Step 1 (e.g., Crystallization) | HPLC | To verify the effectiveness of the initial purification in removing Impurity 3. | Impurity 3 < 0.05% |
| Final Active Pharmaceutical Ingredient (API) | HPLC, UPLC | To confirm the final purity of Dapagliflozin and ensure Impurity 3 is below the specified limit. | Impurity 3 < 0.05% |
Stability Testing and Storage Condition Optimization to Prevent Impurity Formation
Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. alentris.orgjopir.in These studies are essential for determining the shelf life of the product and recommending appropriate storage conditions to prevent the formation of degradation products like Impurity 3. alentris.org
Forced degradation studies are conducted to understand the degradation pathways of Dapagliflozin. ajptr.comumsida.ac.idnih.govderpharmachemica.com In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ajptr.comresearchgate.net Research indicates that Dapagliflozin is particularly sensitive to degradation under acidic and alkaline conditions. researchgate.net One study found that Dapagliflozin is slightly sensitive to oxidative stress but stable under acidic, basic, thermal, photolytic, and humidity stress conditions. ajptr.com
Based on the findings from stability studies, optimal storage conditions are established. For Dapagliflozin and its formulations, this typically involves storage at controlled room temperature (e.g., 25°C) and protection from excessive humidity and light. nih.govnih.gov For instance, stability tests on Dapagliflozin cocrystal tablets were performed at 40°C and 75% relative humidity for 6 months (accelerated) and at 25°C and 60% relative humidity for 12 months (long-term). nih.gov
The table below summarizes the conditions under which Dapagliflozin has been tested for stability, as reported in various studies.
| Stress Condition | Experimental Parameters | Observed Degradation |
| Acid Hydrolysis | 2.5M HCl at 85°C for 6 hours | Stable. ajptr.com |
| Base Hydrolysis | 2.5M NaOH at 85°C for 6 hours | Stable. ajptr.com |
| Oxidative Stress | 15% H₂O₂ at 85°C for 6 hours | Slightly sensitive. ajptr.com |
| Thermal Degradation | 50°C for 120 hours | Stable. ajptr.com |
| Humidity | 92.5% RH at 25°C for 120 hours | Stable. ajptr.com |
| Photolytic Degradation | White fluorescent light (1.2 million Lux hours) and UV light (200 watt hours/m²) | Stable, though three unknown impurities were detected below 0.1%. ajptr.com |
Establishment and Use of Reference Standards for Impurity 3
A reference standard for this compound is a highly purified and well-characterized substance used as a benchmark for analytical purposes. synzeal.comaquigenbio.com The availability of such a standard is crucial for the accurate identification and quantification of this impurity in routine quality control testing. aquigenbio.com
The establishment of a reference standard involves:
Synthesis and Isolation: this compound can be synthesized or isolated from reaction mixtures or degradation studies. researchgate.netgoogle.com Preparative HPLC is a common technique used for isolation. researchgate.net
Structural Characterization: The chemical structure of the isolated impurity is confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net The chemical name for this compound is 4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl (B1436019). synzeal.com
Purity Assessment: The purity of the reference standard is meticulously determined to ensure its suitability for quantitative analysis.
Once established, the reference standard for Impurity 3 is used in various applications, including:
Method Development and Validation: It is essential for developing and validating analytical methods, such as HPLC, to ensure they can accurately detect and quantify the impurity. aquigenbio.com
System Suitability Testing: In routine analysis, the reference standard is used to verify the performance of the analytical system before testing samples.
Quantification: The reference standard allows for the accurate calculation of the amount of Impurity 3 present in a sample of Dapagliflozin.
Regulatory Framework and Guidelines for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. The resulting ICH guidelines are widely adopted and form the basis of pharmaceutical regulation in Europe, Japan, the United States, and many other countries. For impurities like Dapagliflozin (B1669812) Impurity 3, several key ICH quality guidelines are of paramount importance.
The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. ich.orgeuropa.eu The primary purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org This data is used to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. ich.org
For Dapagliflozin, stability studies are essential to understand its degradation profile and identify potential degradation products, which could include Dapagliflozin Impurity 3. amsbiopharma.com These studies involve long-term testing under the proposed storage conditions and accelerated testing under stressed conditions to predict the degradation pathways. ich.orgamsbiopharma.com The analytical methods used in these studies must be stability-indicating, meaning they can detect changes in the quality of the drug substance and product over time. ajptr.com
The guideline specifies the conditions for stability testing for different climatic zones. ich.org For example, long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. amsbiopharma.com Accelerated testing is usually performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. amsbiopharma.com The data generated from these studies for Dapagliflozin would be crucial in setting the specifications for its impurities, including this compound.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu This guideline is directly applicable to the control of this compound in the Dapagliflozin active pharmaceutical ingredient (API). It establishes a framework for the reporting, identification, and qualification of organic and inorganic impurities. ich.org
The guideline introduces the concept of thresholds for impurities, which are based on the maximum daily dose (MDD) of the drug. jpionline.orgamazonaws.com Any impurity observed at a level above the reporting threshold must be reported in the registration application. ich.org If the impurity level exceeds the identification threshold, its structure must be determined. jpionline.org Furthermore, if the impurity is present at a level above the qualification threshold, its biological safety must be established. ich.org
The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level. ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |
| TDI: Total Daily Intake |
Complementary to ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. ich.orgeuropa.eu It specifically addresses degradation products that may form during the manufacturing of the drug product or during storage. ich.org Therefore, the control of this compound in the final Dapagliflozin tablet formulation falls under the purview of this guideline.
Similar to Q3A(R2), Q3B(R2) establishes reporting, identification, and qualification thresholds for degradation products based on the drug's maximum daily dose. amazonaws.compmda.go.jp These thresholds help in setting acceptance criteria for degradation products in the drug product specification. pmda.go.jp Any degradation product observed in stability studies at a level greater than the identification threshold must be identified. pmda.go.jp
The rationale for setting acceptance criteria for degradation products should be based on data from stability studies, knowledge of degradation pathways, and product development studies. pmda.go.jp
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| 10 mg - 100 mg | 0.1% | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |
| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |
| > 2 g | 0.05% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |
| TDI: Total Daily Intake |
To ensure that the levels of impurities like this compound are accurately monitored, the analytical procedures used must be validated. ich.org The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the characteristics that need to be considered. ich.orgslideshare.net The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org
For an impurity control method, the validation characteristics typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ should be at or below the reporting threshold. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. ajptr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
Pharmacopeial Standards and Monographs (e.g., USP, EP) for Related Substances
Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official public standards for medicines and other articles. labmix24.com The monographs for specific drug substances and products include tests, procedures, and acceptance criteria for various quality attributes, including impurities.
The USP monograph for Dapagliflozin Propanediol (B1597323), for instance, specifies tests for organic impurities. uspnf.comusp.org While a specific impurity like "this compound" might not be individually named in the public summary of a monograph, the monograph will typically include a test for "Related Substances" or "Organic Impurities" that controls all specified, unspecified, and total impurities. uspnf.com Specified impurities are those that are identified and listed individually in the monograph. Reference standards for known impurities, such as Dapagliflozin Related Compound A, are made available by the USP to perform these tests. sigmaaldrich.comusp.org The European Pharmacopoeia also provides reference standards for Dapagliflozin impurities, such as Dapagliflozin impurity A and Dapagliflozin impurity FP-B. labmix24.comlgcstandards.comcymitquimica.com
These pharmacopeial methods and acceptance criteria are developed based on the principles outlined in the ICH guidelines and data from the drug's development and manufacturing.
Impurity Specifications and Reporting Thresholds
The specification for a new drug substance or product is a list of tests, references to analytical procedures, and proposed acceptance criteria that are numerical limits, ranges, or other criteria for the tests described. ich.org For Dapagliflozin, the specification would include a specific limit for this compound if it is a specified impurity, or it would be controlled under the limit for unspecified impurities.
The reporting threshold is the level above which an impurity must be reported. gmpinsiders.com For Dapagliflozin, with a typical maximum daily dose in the range of 10-100 mg, the reporting threshold for degradation products in the drug product would be 0.1%. pmda.go.jp This means any degradation product at or above this level must be documented. gmpinsiders.com The identification and qualification thresholds, as detailed in the ICH Q3A/B tables, would then determine the subsequent actions required for impurities exceeding those levels. jpionline.orggmpinsiders.com The limits for known impurities are established based on the qualification threshold. gmpinsiders.com
Global Regulatory Compliance for Impurity Control
The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory agencies across the globe have established comprehensive frameworks to manage impurities in new drug substances and finished drug products. These guidelines are largely harmonized through the efforts of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The primary ICH guidelines governing impurity control are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgeuropa.eupmda.go.jp These guidelines, adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a scientific and risk-based approach to the control of impurities. europa.eugmp-compliance.orgfda.gov
Key Principles of Global Regulatory Compliance:
Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. ich.orggmpinsiders.com Organic impurities can arise from the manufacturing process or during storage and include starting materials, by-products, intermediates, and degradation products. gally.ch Inorganic impurities are typically derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. ich.org Residual solvents are organic or inorganic liquids used during the manufacturing process. gmpinsiders.com
Identification and Reporting Thresholds: The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgpmda.go.jp For instance, for a drug with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). ich.org
Qualification of Impurities: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or an impurity profile at the specified level. gally.ch An impurity is considered qualified if its level has been adequately justified by scientific literature, it is a significant metabolite of the drug substance, or its level has been evaluated in toxicity studies. regulations.gov
Specifications: The specifications for a new drug substance should include a list of identified and unidentified impurities, with acceptance criteria for each. ich.org The selection of impurities to be included in the specification is based on the impurities found in batches manufactured by the proposed commercial process. gally.ch
Analytical Procedures: The registration application for a new drug must include documented evidence that the analytical procedures used to detect and quantify impurities are validated and suitable for their intended purpose. ich.org Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. clearsynth.com
In addition to the Q3 series, other ICH guidelines play a role in impurity control. ICH M7 focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org ICH Q3C provides guidance on the control of residual solvents, and ICH Q3D addresses elemental impurities. europa.eu
The global regulatory landscape for pharmaceutical impurities is continuously evolving, with a growing emphasis on risk-based approaches and the control of potentially mutagenic impurities. freyrsolutions.comgandlscientific.com Pharmaceutical manufacturers must stay abreast of these developments to ensure compliance and the safety of their products.
Research Findings on this compound
The term "this compound" is used in the pharmaceutical industry to refer to various impurities associated with the drug Dapagliflozin. There is no single, universally defined chemical entity for "this compound." Different suppliers and manufacturers may use this designation for different molecules. The following table summarizes the different chemical identities that have been reported for "this compound."
| Reported Chemical Name | Molecular Formula | CAS Number | Source |
|---|---|---|---|
| 4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl (B1436019) | C30H28Cl2O2 | 2176485-21-3 | synzeal.com |
| (2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol (S)-(+)-1,2-Propanediol Monohydrate | C21H25BrO6.C3H8O2.H2O | 1807632-95-6 (free base) | |
| α-D-Glucopyranose, 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- | C21H25ClO7 | 960404-86-8 | medchemexpress.com |
Due to the lack of a single, defined structure for "this compound," detailed public research findings on its specific synthesis, characterization, and biological activity are not available under this general name. The control of any specific impurity designated as "this compound" would fall under the global regulatory frameworks described above, requiring the manufacturer to identify, quantify, and qualify the impurity according to ICH guidelines.
Q & A
Q. What analytical techniques are commonly validated for quantifying Dapagliflozin Impurity 3, and what parameters ensure method reliability?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) with gradient elution (0.05% aqueous trifluoroacetic acid and acetonitrile) is widely validated for separating this compound (hydroxy impurity) from related substances. Key validation parameters include:
- Linearity : R² ≥ 0.999 for impurity and API.
- Precision : Relative standard deviation (RSD) ≤ 2% for system and method precision.
- Sensitivity : LOD as low as 0.00005 ppm and LOQ of 0.00016 ppm for impurities .
- Accuracy : Recovery rates between 50–150% across spiked concentrations. This method complies with ICH Q3A thresholds (0.15% for known impurities) .
Q. How is this compound structurally characterized, and what spectral methods confirm its identity?
this compound (1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranose) is identified using:
- LC-MS : [M + H]⁺ ions and fragmentation patterns to differentiate degradation pathways (e.g., benzylic hydroxy formation under acidic conditions) .
- NMR : ¹H and ¹³C spectra confirm substitution patterns, such as the glucopyranose moiety and ethoxybenzyl group .
- FT-IR : Peaks at ~1741 cm⁻¹ indicate C=O stretching in intermediate acetates .
Q. What regulatory thresholds apply to this compound in drug substances?
Per ICH Q3A, the qualification threshold for known process-related impurities like this compound is ≤0.15% of the drug substance. Unidentified impurities must remain below 0.10%. These limits are enforced using validated stability-indicating methods to ensure safety and efficacy .
Advanced Research Questions
Q. How can co-eluting impurities be resolved during method development for this compound?
Co-elution challenges arise from structurally similar degradants (e.g., methoxy or keto impurities). Strategies include:
- Gradient Optimization : Adjusting acetonitrile concentration and pH to improve peak resolution. For example, a 0.05% trifluoroacetic acid buffer enhances separation of polar hydroxy impurities .
- Column Selectivity : Using phenyl-based columns (e.g., Xbridge Phenyl) for π-π interactions with aromatic impurities.
- Preparative Chromatography : Isolating co-eluting impurities (e.g., Impurity H or K) for individual characterization via NMR or LC-MS .
Q. What experimental designs are optimal for stability studies targeting this compound formation?
Forced degradation studies under ICH Q1A conditions should include:
- Acid/Base Hydrolysis : 1M HCl/NaOH at 80°C for 24 hours to simulate hydrolytic degradation pathways.
- Oxidative Stress : 3% H₂O₂ at room temperature for 6 hours.
- Photolytic Stress : Exposure to UV light (≥200 Wh/m²). LC-MS profiling identifies degradation products, while kinetic modeling predicts impurity accumulation rates .
Q. How do synthetic intermediates contribute to this compound formation, and how can this be mitigated?
The hydroxy impurity (Impurity 3) originates from incomplete glycosidation during synthesis. Key mitigation strategies:
Q. What advanced mass spectrometry techniques differentiate isobaric impurities from this compound?
High-resolution mass spectrometry (HRMS) with Q-TOF or Orbitrap analyzers resolves isobaric impurities by:
- Exact Mass Measurement : Differentiating Impurity 3 (C₂₁H₂₅ClO₇, exact mass 424.87) from methoxy impurities (e.g., C₂₂H₂₇ClO₇).
- MS/MS Fragmentation : Comparing diagnostic ions (e.g., loss of glucopyranose moiety at m/z 163) .
Methodological Resources
-
Structural Elucidation Workflow :
Step Technique Purpose 1 LC-UV/HRMS Initial impurity profiling 2 Preparative HPLC Isolation of pure impurity fractions 3 NMR/FT-IR Confirm functional groups and connectivity 4 X-ray crystallography (if applicable) Absolute configuration determination -
Key Stability-Indicating Parameters :
Parameter Requirement Specificity Resolve all impurities from API Robustness Tolerate ±10% mobile phase variation Forced Degradation ≥10% API degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
